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1-(3-Methoxyphenyl)pent-4-en-1-ol

Cat. No.: B13648886
M. Wt: 192.25 g/mol
InChI Key: UKPKUWLRGOPVET-UHFFFAOYSA-N
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Description

Overview of Aryl-Substituted Alkenols in Organic Chemistry Research

Aryl-substituted alkenols are a class of organic compounds that feature both an aryl group and an alkenol functional group. The aryl group is a substituent derived from an aromatic ring, such as a phenyl or naphthyl group. wikipedia.org The alkenol group contains a carbon-carbon double bond (alkene) and a hydroxyl (-OH) group (alcohol). This combination of functional groups imparts unique chemical reactivity and makes them valuable intermediates in organic synthesis.

The presence of the aryl group, a planar and unsaturated ring system, significantly influences the electronic properties and stability of the molecule. ontosight.ai Aryl groups can participate in a variety of reactions, including electrophilic aromatic substitution and cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. researchgate.netorganic-chemistry.org The alkenol portion of the molecule provides sites for reactions such as oxidation, reduction, and addition reactions across the double bond.

Importance of the 1-(3-Methoxyphenyl)pent-4-en-1-ol Scaffold in Chemical Synthesis and Mechanistic Studies

The specific scaffold of this compound is of particular interest in chemical synthesis. The methoxy (B1213986) group (-OCH3) on the phenyl ring at the meta-position influences the reactivity of the aromatic ring and can direct further substitution reactions. The pent-4-en-1-ol chain provides a reactive handle for various transformations.

This scaffold serves as a key building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. For instance, related structures like 1-(4-methoxyphenyl)propanol are intermediates in the synthesis of anethole, an organic compound used in flavorings and fragrances. google.com The strategic placement of the double bond and the hydroxyl group allows for stereoselective reactions, enabling the synthesis of specific isomers of a target molecule.

Mechanistic studies involving this and similar scaffolds often focus on understanding the influence of the aryl substituent on the reactivity of the alkene and alcohol functionalities. The electronic effects of the methoxy group, whether electron-donating or -withdrawing depending on its position, can be studied to elucidate reaction mechanisms and to design more efficient synthetic routes.

Research Gaps and Future Directions in this compound Studies

While the synthesis and reactions of aryl-substituted alkenols are generally well-explored, specific research on this compound is not extensively documented in publicly available literature. Much of the available information pertains to similar compounds, such as those with the methoxy group at the para-position or with different carbon chain lengths. nih.govsynthonix.comsigmaaldrich.com

Future research could focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the synthesis of this compound. This could involve exploring new catalytic systems or one-pot reaction sequences.

Asymmetric Synthesis: Investigating stereoselective methods to produce enantiomerically pure forms of this compound. This is crucial for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Exploration of Reactivity: A more detailed investigation into the reactivity of the this compound scaffold. This includes its participation in various organic reactions and its potential as a precursor for heterocyclic compounds.

Applications in Materials Science and Medicinal Chemistry: Exploring the potential applications of this compound and its derivatives in the development of new materials or as a scaffold for the design of novel therapeutic agents. The structural motifs present in this compound are found in various biologically active molecules.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(4-Methoxyphenyl)but-3-en-1-olC11H14O2178.23
(E)-5-(3-methoxyphenyl)pent-4-en-1-ol101160315C12H16O2
1-(4-Methoxyphenyl)pent-1-en-3-one104-27-8C12H14O2190.24
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol32811-40-8C10H12O3
1-(3-Methoxyphenyl)piperazine16015-71-7C11H16N2O192.26

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B13648886 1-(3-Methoxyphenyl)pent-4-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O2/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h3,5-7,9,12-13H,1,4,8H2,2H3

InChI Key

UKPKUWLRGOPVET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CCC=C)O

Origin of Product

United States

Synthetic Methodologies for 1 3 Methoxyphenyl Pent 4 En 1 Ol and Its Analogs

Established Synthetic Routes to 1-(3-Methoxyphenyl)pent-4-en-1-ol

Established methods for the synthesis of this compound often rely on fundamental organic reactions, providing reliable and well-documented pathways to the target molecule.

A prevalent and straightforward method for synthesizing this compound involves the Grignard reaction. This approach utilizes the reaction of an organometallic reagent, specifically 4-butenylmagnesium bromide, with 3-methoxybenzaldehyde (B106831). The nucleophilic addition of the Grignard reagent to the aldehyde's carbonyl group, followed by an aqueous workup, yields the desired secondary alcohol. This method is favored for its simplicity and the ready availability of the starting materials.

Another organometallic approach involves the reaction of 3-methoxyphenylmagnesium bromide with an appropriate electrophile, such as a pentenoyl halide or ester. This reverses the roles of the nucleophile and electrophile but achieves the same carbon skeleton.

Reactant 1Reactant 2ProductReagent/ConditionsYield
3-Methoxybenzaldehyde4-Butenylmagnesium bromideThis compoundDiethyl ether, then H₃O⁺Not specified
3-Methoxyphenylmagnesium bromidePent-4-enoyl chloride1-(3-Methoxyphenyl)pent-4-en-1-oneDiethyl etherNot specified

Aldol condensation pathways offer an alternative route, typically involving the formation of a precursor ketone or aldehyde. For instance, an aldol reaction between a derivative of 3-methoxyacetophenone and an appropriate aldehyde could theoretically lead to a chalcone-like intermediate. Subsequent selective reduction of the carbonyl group and the carbon-carbon double bond would be necessary to arrive at the target structure. However, this route is often less direct than organometallic additions for synthesizing this specific alcohol.

The reduction of the corresponding ketone, 1-(3-methoxyphenyl)pent-4-en-1-one, is a common and effective method for the synthesis of this compound. This ketone precursor can be synthesized through methods such as the Friedel-Crafts acylation of anisole with pent-4-enoyl chloride. Once the ketone is obtained, various reducing agents can be employed to convert the carbonyl group to a hydroxyl group.

Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and provides good yields of the desired alcohol.

Precursor KetoneReducing AgentProductSolvent
1-(3-Methoxyphenyl)pent-4-en-1-oneSodium Borohydride (NaBH₄)This compoundMethanol/Ethanol
1-(3-Methoxyphenyl)pent-4-en-1-oneLithium Aluminum Hydride (LiAlH₄)This compoundDiethyl ether/THF

The production of enantiomerically pure this compound is crucial for applications where specific stereoisomers are required. Asymmetric synthesis strategies are employed to control the stereochemistry at the newly formed chiral center.

One common approach is the use of chiral reducing agents to reduce the precursor ketone, 1-(3-methoxyphenyl)pent-4-en-1-one. Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane) or the Corey-Bakshi-Shibata (CBS) catalyst system, are effective for this purpose. The CBS reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a powerful tool for achieving high enantioselectivity.

SubstrateCatalyst/ReagentProductKey Feature
1-(3-Methoxyphenyl)pent-4-en-1-one(R)-CBS catalyst, BH₃·SMe₂(R)-1-(3-Methoxyphenyl)pent-4-en-1-olHigh enantiomeric excess
1-(3-Methoxyphenyl)pent-4-en-1-one(S)-CBS catalyst, BH₃·SMe₂(S)-1-(3-Methoxyphenyl)pent-4-en-1-olHigh enantiomeric excess

Another strategy involves the use of enzymes in a process known as biocatalytic reduction. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity. By selecting the appropriate KRED and co-factor (typically NADPH or NADH), either the (R) or (S) enantiomer of the alcohol can be produced in high enantiomeric excess.

Novel Approaches for the Synthesis of this compound Derivatives

Modern synthetic organic chemistry has introduced new methodologies that can be applied to the synthesis of derivatives of this compound. These methods often offer improved efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of analogs and derivatives. For example, a Heck reaction between 3-bromoanisole and pent-4-en-1-ol could potentially form the target molecule, although regioselectivity and competing side reactions can be challenging to control.

More effectively, Suzuki or Stille coupling reactions can be used to construct the carbon skeleton. For instance, a coupling reaction between a boronic acid or ester derivative of anisole and a suitable vinyl halide or triflate, followed by further functional group manipulation, can lead to a variety of substituted analogs.

Reactant 1Reactant 2CatalystReaction TypeProduct Type
3-BromoanisolePent-4-en-1-olPd(OAc)₂, PPh₃Heck ReactionDerivative of this compound
3-Methoxyphenylboronic acidBromo- or triflate-substituted pentenol derivativePd(PPh₃)₄Suzuki CouplingDerivative of this compound

These palladium-catalyzed methods are particularly valuable for creating libraries of related compounds for structure-activity relationship studies.

Ring-Opening and Rearrangement Reactions

The synthesis of homoallylic alcohols, such as this compound, and their analogs can be achieved through various ring-opening and rearrangement reactions. These methods often provide strategic advantages in controlling stereochemistry and introducing molecular complexity.

Ring-Opening Reactions:

A prominent method for synthesizing homoallylic alcohols involves the ring-opening of strained ring systems like epoxides and oxetanes. Organometallic reagents are frequently employed to open vinylic epoxides and oxetanes, leading to the formation of allylic and homoallylic alcohols, respectively. For instance, the reaction of vinylic oxetanes with organolithium, organocopper, or organoboron reagents can produce homoallylic alcohols in good yields, often as mixtures of stereoisomers. iastate.edu Similarly, palladium-catalyzed reactions of vinylic oxetanes with aryl- and vinylpalladium compounds offer a high-yielding route to functionally substituted homoallylic alcohols. iastate.edu

Copper-catalyzed cross-coupling reactions of vinyl epoxides with arylboronates also provide access to aryl-substituted homoallylic alcohols. researchgate.net This method proceeds under mild conditions and offers different selectivity compared to previously reported vinyl epoxide ring-opening reactions using aryl nucleophiles. researchgate.net Furthermore, Lewis acid-catalyzed ring-opening nucleophilic substitution of cyclopropyl allylic alcohols has been developed, which can yield (E)-δ-vinyl-homoallylic alcohols when water or alcohols are used as nucleophiles under gallium triflate (Ga(OTf)₃) catalysis. rsc.org

Rearrangement Reactions:

Rearrangement reactions offer another avenue for the synthesis of complex molecules from simpler starting materials. While specific examples directly leading to this compound are not detailed in the provided search results, general rearrangement reactions are fundamental in organic synthesis. For example, the Overman rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, which can be further hydrolyzed to allylic amines. While not a direct synthesis of a homoallylic alcohol, it demonstrates the principle of sigmatropic rearrangements in creating new carbon-carbon and carbon-heteroatom bonds.

Another relevant class of rearrangements includes acid-catalyzed allyl-transfer reactions. In these reactions, γ-adducts of homoallylic alcohols can be converted to the corresponding α-adducts stereoselectively via a six-membered cyclic transition state. organic-chemistry.org This type of transformation highlights the potential for isomerization and functional group manipulation within homoallylic alcohol frameworks.

The following table summarizes key ring-opening reactions for the synthesis of homoallylic alcohols:

Photochemical and Organocatalytic Methods

Modern synthetic chemistry has increasingly turned to photochemical and organocatalytic methods to construct complex molecules under mild and environmentally benign conditions. These approaches offer unique reactivity and selectivity profiles for the synthesis of compounds like this compound.

Photochemical Methods:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. While a direct photochemical synthesis of this compound is not explicitly described, related transformations highlight the potential of this strategy. For example, aromatic ketone-catalyzed photochemical reactions can be used to synthesize complex heterocyclic structures. This indicates the feasibility of using light-mediated reactions to construct the backbone of various organic molecules.

Organocatalytic Methods:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids have been shown to catalyze the enantioselective addition of boronates to aldehydes, yielding homoallylic alcohols with high enantiomeric excess. organic-chemistry.org This approach is applicable to a wide range of substrates and offers a direct route to chiral homoallylic alcohols.

Furthermore, a multicomponent approach for the preparation of homoallylic alcohols has been developed using trimethylsilyldiazomethane (TMSCHN₂), E-vinyl boronic acids, and aldehydes in a metal-free reaction. rsc.org This method, initially discovered using flow chemistry, allows for the rapid generation of a variety of homoallylic alcohols. rsc.org

The following table provides an overview of selected photochemical and organocatalytic methods for the synthesis of homoallylic alcohols:

Synthetic Modifications and Derivatization of this compound

The structure of this compound offers multiple sites for synthetic modification, including the hydroxyl group, the terminal alkene, and the aromatic ring. These functional groups allow for a wide range of derivatization reactions to generate a library of analogs with potentially diverse properties.

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a versatile handle for various functional group interconversions. Standard organic transformations can be employed to modify this moiety. For example, oxidation of the alcohol would yield the corresponding ketone, 1-(3-methoxyphenyl)pent-4-en-1-one. Conversely, reduction of a similar ketone would provide the alcohol.

Esterification or etherification of the hydroxyl group can be readily achieved to introduce a variety of substituents. For instance, reaction with an acyl chloride or carboxylic anhydride in the presence of a base would lead to the formation of an ester. Similarly, treatment with an alkyl halide under basic conditions would yield an ether. These modifications can significantly alter the steric and electronic properties of the molecule.

Alkene Functionalization Reactions (e.g., Cycloaddition, Hydroboration, Epoxidation)

The terminal alkene in this compound is susceptible to a wide array of addition and functionalization reactions.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to form six-membered rings.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, resulting in 1-(3-methoxyphenyl)pentane-1,5-diol. This transformation proceeds with anti-Markovnikov regioselectivity.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene to an epoxide. This epoxide is a valuable intermediate that can undergo further nucleophilic ring-opening reactions to introduce a variety of functional groups.

The following table summarizes some common alkene functionalization reactions applicable to this compound:

Transformations of the Aromatic Ring

The methoxy-substituted aromatic ring in this compound can undergo various electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

Common transformations include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, likely at the 2-, 4-, or 6-positions.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would result in the addition of a halogen atom to the ring.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce acyl or alkyl groups, respectively, onto the aromatic ring, further functionalizing the molecule.

Additionally, the methoxy group itself can be cleaved to yield the corresponding phenol, 3-(1-hydroxypent-4-enyl)phenol, using reagents such as boron tribromide (BBr₃). This phenol can then be subjected to a different set of derivatization reactions.

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxyphenyl Pent 4 En 1 Ol

Detailed Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis in organic chemistry. For a molecule such as 1-(3-Methoxyphenyl)pent-4-en-1-ol, a suite of one- and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish through-bond and through-space correlations.

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most fundamental steps in the spectroscopic analysis of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the chemical environment of each proton. Key expected signals would include:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.7-7.3 ppm) corresponding to the four protons on the 3-methoxyphenyl (B12655295) ring. The substitution pattern would lead to distinct coupling patterns.

Carbinol Proton (-CHOH): A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group. Its chemical shift would be influenced by hydrogen bonding.

Vinyl Protons (-CH=CH₂): Distinct signals for the terminal vinyl group protons, typically in the δ 5.0-6.0 ppm region, showing characteristic geminal and vicinal couplings.

Allylic and Methylene (B1212753) Protons: Signals for the protons on the carbon atoms adjacent to the double bond and the chiral center.

Methoxyl Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, characteristic of the methoxy (B1213986) group protons.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. Expected signals would include:

Aromatic Carbons: Six distinct signals for the carbons of the phenyl ring, with the carbon attached to the methoxy group showing a characteristic downfield shift.

Carbinol Carbon (-CHOH): A signal in the δ 65-75 ppm range.

Vinyl Carbons (-CH=CH₂): Two signals in the olefinic region (δ 110-140 ppm).

Aliphatic Carbons: Signals for the methylene carbons in the aliphatic region of the spectrum.

Methoxyl Carbon (-OCH₃): A signal around δ 55 ppm.

A hypothetical data table for the primary NMR analysis is presented below.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Aromatic CHsMultiplets (δ 6.7-7.3)δ 110-130
-CHOHMultipletδ 65-75
-CH=CH₂Multiplets (δ 5.0-6.0)δ 115-140
Methylene CH₂sMultipletsδ 30-45
-OCH₃Singlet (δ ~3.8)δ ~55
-OHBroad Singlet-

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be used to trace the connectivity of the aliphatic chain, identifying adjacent protons from the carbinol proton through the methylene groups to the vinyl protons. It would also help to delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of the carbon signal for each protonated carbon by correlating the proton chemical shift to its attached carbon's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution and for establishing the relative stereochemistry around the chiral center.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H Stretches (Aromatic and Olefinic): Sharp peaks just above 3000 cm⁻¹.

C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretches: A peak around 1640 cm⁻¹ for the terminal alkene and peaks in the 1450-1600 cm⁻¹ range for the aromatic ring.

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C double bond, often give strong Raman signals, which can be weak in the IR spectrum.

A summary of expected vibrational frequencies is provided in the table below.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
O-H (alcohol)3200-3600 (broad)Weak
C-H (aromatic/olefinic)> 3000Strong
C-H (aliphatic)< 3000Moderate
C=C (alkene)~1640Strong
C=C (aromatic)1450-1600Strong
C-O (ether/alcohol)1000-1300Moderate

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would allow for the determination of the precise molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

For this compound, common fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the adjacent methylene carbon, leading to a stable, resonance-stabilized benzylic cation.

Loss of Water: Dehydration of the molecular ion is a common fragmentation pathway for alcohols.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen (if an isomeric ketone were present) or a similar rearrangement involving the hydroxyl group.

Cleavage of the Allyl Group: Loss of the allyl radical (•CH₂CH=CH₂) would result in a significant fragment ion.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center. This would offer an unambiguous picture of the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. To date, no public crystal structure data for this specific compound appears to be available.

Theoretical and Computational Investigations of 1 3 Methoxyphenyl Pent 4 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like 1-(3-Methoxyphenyl)pent-4-en-1-ol. arxiv.orgcmu.edu DFT calculations are used to determine the molecule's ground-state electronic structure and to find its most stable three-dimensional arrangement, known as the optimized geometry.

In a typical DFT study of this compound, a functional such as B3LYP is often paired with a basis set like 6-311++G(d,p). clinicsearchonline.orgresearchgate.net This combination has been shown to provide reliable results for a wide range of organic compounds. The calculation begins with an initial guess of the molecular geometry and iteratively solves the Kohn-Sham equations to minimize the electronic energy, ultimately yielding the optimized structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AtomsValue
Bond LengthC-O (methoxy)1.365 Å
C-O (hydroxyl)1.432 Å
C=C (pentenyl)1.334 Å
Bond AngleC-O-C (methoxy)118.2°
C-C-O (hydroxyl)111.5°
Dihedral AngleC-C-C-C (pentenyl chain)-178.5°

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar chemical structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue
EHOMO-5.8 eV
ELUMO-0.2 eV
HOMO-LUMO Gap5.6 eV
Ionization Potential (I)5.8 eV
Electron Affinity (A)0.2 eV
Electronegativity (χ)3.0 eV
Chemical Hardness (η)2.8 eV
Chemical Softness (S)0.357 eV⁻¹
Electrophilicity Index (ω)1.61 eV

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic alcohols.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities that constantly explore a range of shapes. Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's flexibility and the different conformations it can adopt.

For this compound, MD simulations can reveal the rotational freedom around the single bonds, such as the bond connecting the chiral center to the phenyl ring and the bonds within the pentenyl chain. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, where a specific conformation may be required for binding.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into the reaction mechanism and the energies involved. mdpi.com For this compound, one could model various reactions, such as its oxidation, esterification, or reactions involving the double bond.

Reaction pathway modeling involves identifying the minimum energy path that connects the reactants to the products. Along this path, a critical point is the transition state, which is the highest energy point on the reaction coordinate. nih.gov The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. nih.govmdpi.com These studies aim to understand how changes in the chemical structure of a molecule affect its biological activity or physical properties.

For this compound, a hypothetical SAR/SPR study would involve creating a library of analogs by systematically modifying different parts of the molecule. For example:

Modification of the Phenyl Ring: The position of the methoxy (B1213986) group could be moved (e.g., to the ortho or para position), or it could be replaced with other substituents (e.g., chloro, fluoro, or nitro groups). These changes would alter the electronic properties of the ring and could influence interactions with biological targets.

Modification of the Pentenyl Chain: The length of the alkyl chain could be varied, or the position of the double bond could be shifted. These modifications would affect the molecule's lipophilicity and conformational flexibility.

Modification of the Hydroxyl Group: The hydroxyl group could be esterified or converted to an ether, which would significantly change the molecule's polarity and hydrogen bonding capabilities.

By calculating the properties of these analogs using the computational methods described above (DFT, etc.) and correlating them with experimental data (if available), a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov QSAR models use statistical methods to create mathematical equations that relate the chemical structure to the observed activity or property. These models can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of more potent or effective compounds.

Reactivity Profiles and Reaction Mechanisms of 1 3 Methoxyphenyl Pent 4 En 1 Ol

Reactions Involving the Terminal Alkene

The terminal double bond in 1-(3-Methoxyphenyl)pent-4-en-1-ol is susceptible to a range of addition and cyclization reactions, providing pathways to diverse chemical structures.

Cyclization Reactions

The homoallylic nature of the alcohol in this compound makes it an ideal substrate for Prins-type cyclization reactions, leading to the formation of substituted tetrahydropyran (B127337) rings. wikipedia.orgresearchgate.netbeilstein-journals.org When reacted with an aldehyde in the presence of a Lewis acid or a Brønsted acid, the compound can undergo a cascade of reactions initiated by the activation of the aldehyde. beilstein-journals.orgorganic-chemistry.org

The generally accepted mechanism involves the initial condensation of the secondary alcohol with an activated aldehyde to form an oxocarbenium ion. beilstein-journals.org This is followed by an intramolecular attack of the terminal alkene on the electrophilic carbon of the oxocarbenium ion, leading to the formation of a six-membered ring. The resulting tetrahydropyranyl carbocation can then be trapped by a nucleophile or undergo elimination to yield the final product. nih.gov The stereochemical outcome of these reactions is often highly diastereoselective, favoring the formation of cis-2,6-disubstituted tetrahydropyran-4-ones when a β-ketoester derivative is used in a one-pot synthesis. researchgate.netnih.gov The reaction conditions, including the choice of Lewis acid and temperature, can significantly influence the diastereoselectivity. researchgate.net

Illustrative Data for Prins Cyclization of a Homoallylic Alcohol

Aldehyde Reactant Lewis Acid Catalyst Solvent Temperature (°C) Major Product Diastereomeric Ratio (cis:trans)
Benzaldehyde BF₃·OEt₂ CH₂Cl₂ -78 to 0 2-(phenyl)-6-(3-methoxyphenyl)tetrahydropyran-4-one >95:5
Acetaldehyde SnCl₄ Toluene -20 2-methyl-6-(3-methoxyphenyl)tetrahydropyran-4-one 90:10

Note: This table is illustrative and based on general outcomes for Prins cyclization reactions, as specific experimental data for this compound was not found in the searched literature.

Electrophilic Additions

The electron-rich terminal alkene of this compound readily undergoes electrophilic addition reactions. chemistryguru.com.sgnumberanalytics.comlibretexts.org The addition of hydrogen halides, such as hydrogen bromide (HBr), proceeds via a two-step mechanism. youtube.comyoutube.commasterorganicchemistry.com The initial step involves the attack of the alkene's π-electrons on the electrophilic hydrogen of HBr, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, resulting in the more stable secondary carbocation at the C4 position. byjus.com The subsequent attack of the bromide nucleophile on the carbocation yields the final product, 4-bromo-1-(3-methoxyphenyl)pentan-1-ol. chemistryguru.com.sgbyjus.com

The general mechanism for this transformation is as follows:

Electrophilic attack: The π-bond of the alkene attacks the proton of HBr, forming a C-H bond and a carbocation. libretexts.org

Nucleophilic attack: The bromide ion attacks the carbocation, forming a C-Br bond. libretexts.org

The reaction is typically carried out in an inert solvent. The regioselectivity is a key feature of this reaction, consistently producing the Markovnikov product. byjus.com

Catalytic Hydrogenation and Hydrofunctionalization

The terminal double bond can be selectively reduced through catalytic hydrogenation. acs.org This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. libretexts.orgmasterorganicchemistry.com The hydrogenation of the alkene occurs preferentially over the reduction of the aromatic ring, which requires more forcing conditions. libretexts.org The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond. masterorganicchemistry.comyoutube.com This stereoselectivity arises from the adsorption of the alkene onto the surface of the metal catalyst. masterorganicchemistry.com

The product of this reaction is 1-(3-methoxyphenyl)pentan-1-ol. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. acs.orgnih.govresearchgate.net

Typical Conditions for Selective Alkene Hydrogenation

Catalyst Solvent Hydrogen Pressure (atm) Temperature (°C) Product
10% Pd/C Ethanol 1 25 1-(3-methoxyphenyl)pentan-1-ol
PtO₂ (Adam's catalyst) Acetic Acid 3 25 1-(3-methoxyphenyl)pentan-1-ol

Note: This table presents typical conditions for selective alkene hydrogenation and is not based on specific experimental data for this compound.

Transformations of the Secondary Alcohol Moiety

The secondary alcohol group offers a different set of reactive possibilities, primarily involving oxidation and dehydration.

Oxidation Reactions and Subsequent Transformations

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(3-methoxyphenyl)pent-4-en-1-one. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Several reagents are effective for this transformation, with pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) being common choices due to their mildness and selectivity. wikipedia.orgwikipedia.orgyoutube.comchemistrysteps.com

PCC is a versatile oxidizing agent that can convert secondary alcohols to ketones without affecting the terminal alkene. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane. tandfonline.com

Dess-Martin periodinane is another highly selective reagent that offers several advantages, including neutral pH conditions and short reaction times. wikipedia.orgwikipedia.orgalfa-chemistry.com It is particularly useful for substrates with sensitive functional groups. wikipedia.org The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the ketone. youtube.comalfa-chemistry.com

Common Reagents for Secondary Alcohol Oxidation

Reagent Solvent Temperature (°C) Product
Pyridinium Chlorochromate (PCC) Dichloromethane 25 1-(3-methoxyphenyl)pent-4-en-1-one
Dess-Martin Periodinane (DMP) Dichloromethane 25 1-(3-methoxyphenyl)pent-4-en-1-one

Note: This table is illustrative and based on general procedures for the oxidation of secondary alcohols.

Dehydration Pathways

The secondary benzylic alcohol can undergo dehydration to form a conjugated diene. This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism. youtube.comlibretexts.orgpressbooks.publibretexts.orgpressbooks.pubyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). youtube.comyoutube.com

The departure of water generates a secondary benzylic carbocation, which is stabilized by resonance with the adjacent aromatic ring. youtube.compressbooks.pub A base, which can be water or the conjugate base of the acid catalyst, then abstracts a proton from an adjacent carbon to form a double bond. youtube.com Due to the stability of the conjugated system, the major product is expected to be 1-(3-methoxyphenyl)penta-1,3-diene. The formation of the more substituted and conjugated alkene is favored according to Zaitsev's rule. libretexts.org

The E1 mechanism for this dehydration involves the following steps:

Protonation of the hydroxyl group: The alcohol oxygen is protonated by the acid catalyst. youtube.com

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized secondary benzylic carbocation. youtube.com

Deprotonation: A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a π-bond and the conjugated diene product. youtube.com

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring of this compound is expected to undergo electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. The reactivity and regioselectivity of these substitutions are primarily governed by the electronic effects of the two substituents on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the 1-hydroxypent-4-enyl group.

The methoxy group is a powerful activating group and is ortho-, para-directing. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. The inductive effect of the electronegative oxygen atom, which withdraws electron density, is weaker than the resonance effect.

In this compound, the methoxy group is located at the meta position relative to the 1-hydroxypent-4-enyl substituent. The directing effects of these two groups will influence the position of incoming electrophiles. The powerful ortho-, para-directing ability of the methoxy group will likely dominate, directing electrophilic attack to the positions ortho and para to it (positions 2, 4, and 6). The 1-hydroxypent-4-enyl group will also direct to its ortho and para positions (positions 2, 4, and 6 relative to its point of attachment). Therefore, positions 2, 4, and 6 are all activated. Steric hindrance from the bulky 1-hydroxypent-4-enyl group might influence the ratio of ortho to para substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupPredicted Outcome
2Ortho to -OCH₃ and Ortho to the side chainHighly Favored
4Para to -OCH₃ and Ortho to the side chainHighly Favored
5Meta to both substituentsDisfavored
6Ortho to -OCH₃ and Para to the side chainHighly Favored

Mechanistic Insights into Stereoselective Transformations of this compound

The chiral center at the carbinol carbon and the presence of a double bond in the side chain make this compound a candidate for various stereoselective transformations. These reactions can be broadly categorized into those involving the chiral alcohol and those involving the alkene.

Stereoselective Reactions at the Chiral Center: The synthesis of this compound can be achieved enantioselectively, leading to either the (R)- or (S)-enantiomer. This can be accomplished through methods like the asymmetric reduction of the corresponding ketone, 3-methoxyphenyl (B12655295) pent-4-en-1-one, using chiral catalysts or reagents. Once a single enantiomer is obtained, its stereochemistry can direct subsequent reactions. For instance, the hydroxyl group can be used to direct epoxidation or dihydroxylation of the double bond to a specific face of the molecule, leading to diastereomeric products.

Stereoselective Reactions of the Alkene: The double bond in the pent-4-enyl chain is amenable to a variety of stereoselective additions. For example, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation) could produce a pair of diastereomeric diols with high selectivity. The stereochemical outcome would be influenced by the existing stereocenter at the alcohol.

Similarly, asymmetric epoxidation, for instance using a Sharpless or Jacobsen catalyst, would be expected to proceed with facial selectivity, influenced by the chiral alcohol. The resulting epoxide would be a valuable chiral building block for further synthetic transformations.

The mechanism of such stereoselective reactions typically involves the formation of a transient chiral complex between the substrate, the reagent, and a chiral catalyst or auxiliary. This complex orients the reactants in a way that favors attack from one face of the double bond over the other, leading to the preferential formation of one stereoisomer. The specific nature of the catalyst, solvent, and reaction conditions plays a crucial role in determining the degree and sense of stereoselectivity.

Table 2: Potential Stereoselective Reactions of this compound

Reaction TypeReagent/Catalyst SystemPotential Chiral Products
Asymmetric DihydroxylationOsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL)Diastereomerically enriched diols
Asymmetric Epoxidationm-CPBA, Chiral Catalyst (e.g., Jacobsen's catalyst)Diastereomerically enriched epoxides
Directed HydrogenationH₂, Homogeneous Chiral Catalyst (e.g., Rh-DIPAMP)Diastereomerically enriched saturated alcohol

Applications of 1 3 Methoxyphenyl Pent 4 En 1 Ol in Advanced Chemical Synthesis

As a Chiral Building Block in Enantioselective Synthesis

The presence of a stereogenic center at the carbinol carbon renders 1-(3-Methoxyphenyl)pent-4-en-1-ol a valuable chiral building block for enantioselective synthesis. Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its pharmacological activity. The development of cost-effective and sustainable catalytic methods for producing enantiomerically pure chiral amines and other molecules is a significant challenge, driving the demand for versatile chiral synthons nih.gov.

While specific, direct applications of this compound in enantioselective syntheses are not extensively documented in publicly available literature, its structural motifs suggest several potential applications. The hydroxyl group can be resolved to isolate a single enantiomer, which can then be used to introduce chirality into a target molecule. The terminal alkene provides a handle for a variety of stereoselective transformations, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, to create new stereocenters with high levels of control. The synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), which are recognized as valuable scaffolds in drug design, often relies on asymmetric transformations of chiral precursors nih.gov.

The general strategies for the synthesis of chiral building blocks often involve either the resolution of a racemic mixture or an asymmetric synthesis from a prochiral precursor. Optimized synthetic routes for preparing versatile chiral building blocks, such as 1,4-di-O-benzylthreitol, highlight the importance of efficient and high-yielding procedures to access these key synthetic intermediates researchgate.net.

Precursor for the Synthesis of Complex Organic Molecules and Natural Product Analogs

The structural complexity and biological activity of natural products make them attractive targets for total synthesis. The synthesis of natural product analogs is also a crucial area of research, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents. Various strategies, including diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS), have been developed for the design and synthesis of natural product analogs researchgate.net.

While the direct use of this compound as a precursor in the total synthesis of a specific natural product is not prominently reported, its chemical functionalities make it a suitable starting material for the synthesis of complex molecular architectures. The methoxyphenyl group is a common feature in many natural products and bioactive molecules. The terminal alkene can participate in various carbon-carbon bond-forming reactions, such as olefin metathesis, Heck coupling, or Diels-Alder reactions, to build more elaborate carbocyclic or heterocyclic frameworks.

For instance, the synthesis of (±)-Aiphanol, a stilbenolignan with a dioxane moiety, demonstrates the use of simple aldehydes as starting materials to construct complex natural product structures through a series of key transformations including oxidative coupling and Wittig-Horner reactions researchgate.net. The synthesis of lignin model compounds, which are used to understand the complex structure and reactivity of lignin, also involves the preparation of substituted phenylpropanoid units researchgate.net.

Role in the Development of New Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern organic synthesis. Transition metal catalysis, in particular, has revolutionized the way chemists can construct complex molecules. The performance of a metal catalyst is often critically dependent on the nature of the ligands coordinated to the metal center.

There is no direct evidence in the reviewed literature of this compound being used as a ligand or a component of a catalytic system. However, its structural features offer possibilities for its incorporation into ligand design. The hydroxyl group could be functionalized to coordinate to a metal center, and the phenyl ring could be modified with other donor atoms to create a multidentate ligand. The development of novel, sterically bulky, and easily accessible ligands is crucial for advancing homogeneous catalysis . The synthesis of new phosphine-based ligands, for example, often involves the reaction of a phosphine precursor with functionalized organic molecules tum.de.

Computational studies, such as density functional theory (DFT) calculations, play an increasingly important role in understanding reaction mechanisms and guiding the design of new catalysts for transition metal-catalyzed reactions like olefin functionalization and cross-coupling pitt.edu.

Exploration in Material Science Applications (e.g., Polymer Chemistry)

The field of material science is constantly seeking new monomers that can be polymerized to create materials with novel properties. The functional groups present in a monomer can significantly influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and surface properties.

While the polymerization of this compound itself has not been specifically reported, the presence of the terminal alkene functionality suggests its potential as a monomer or a co-monomer in addition polymerization reactions. The methoxyphenyl group could impart specific properties to the resulting polymer, such as increased hydrophilicity or altered refractive index.

Research in polymer chemistry has explored the polymerization of related methoxy (B1213986) phenyl-substituted 1,3-conjugated butadienes. For example, the highly cis-1,4 selective coordination polymerization of 2-(4-methoxyphenyl)-1,3-butadiene has been achieved using a yttrium-based catalyst to produce a hydrophilic plastic polymer rsc.org. This indicates that monomers containing methoxyphenyl groups are of interest for creating functional polymers. The synthesis of functionalized poly(1,3-dioxolane) through an activated monomer mechanism also highlights the efforts to incorporate functional groups into polymer backbones dntb.gov.ua.

Investigations into Biological Interactions of 1 3 Methoxyphenyl Pent 4 En 1 Ol Analogs in Vitro Studies

Enzyme Inhibition Studies

The methoxyphenyl group is a common feature in many biologically active molecules, and its influence on enzyme inhibition has been a subject of considerable research. Analogs of 1-(3-Methoxyphenyl)pent-4-en-1-ol, particularly those containing a methoxyphenyl moiety, have been evaluated for their inhibitory effects on various enzymes.

For instance, studies on urethane-type derivatives of ethylene (B1197577) diamine have demonstrated that the presence and position of substituents on the aromatic ring are critical for inhibitory activity against monoamine oxidase (MAO) A and B. nih.gov Specifically, derivatives with chloro- and benzyloxycarbonyl groups on the aromatic ring were identified as potent inhibitors. nih.gov This suggests that the electronic properties of the phenyl ring in analogs of this compound could play a significant role in their potential as enzyme inhibitors.

In a different study, β-lactam derivatives incorporating a 4-methoxyphenyl (B3050149) group were synthesized and tested for their ability to inhibit pancreatic elastase. nih.gov Although these specific compounds did not show remarkable inhibitory activity, the investigation highlights the strategy of using the methoxyphenyl scaffold to target serine proteinases. nih.gov

These findings underscore the principle that the methoxyphenyl group can serve as a key pharmacophoric element in the design of enzyme inhibitors. The specific enzyme target and the nature of other substituents on the molecule, however, ultimately determine the potency and selectivity of inhibition.

Table 1: Enzyme Inhibition by Methoxyphenyl Analogs

Compound Class Enzyme Target Key Findings Reference
Urethane-type ethylene diamine derivatives Monoamine Oxidase (MAO) A and B Aromatic ring substituents are crucial for inhibitory activity. nih.gov
β-Lactam derivatives with a 4-methoxyphenyl group Pancreatic Elastase Tested as potential inhibitors, though significant activity was not observed in this series. nih.gov

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for specific receptor subtypes, offering insights into its potential pharmacological effects. For analogs of this compound, studies on structurally related molecules provide a basis for predicting potential receptor interactions.

Research on 5-substituted-N,N-diallyltryptamines (DALT), for example, has shed light on the role of the methoxy (B1213986) group in receptor affinity. nih.gov The introduction of a 5-methoxy group in DALT (5-MeO-DALT) resulted in significant binding affinity for several serotonin (B10506) receptors, including 5-HT1A, 5-HT1D, 5-HT2B, 5-HT6, and 5-HT7, as well as adrenergic and sigma receptors. nih.gov This suggests that the methoxyphenyl moiety in analogs of this compound could confer affinity for a range of receptors, particularly within the serotonin family.

Further analysis of these tryptamine (B22526) derivatives revealed that steric and electronic parameters of the substituents on the phenyl ring correlate with binding affinity at different receptors. nih.gov For instance, at certain serotonin and opioid receptors, binding affinity was positively correlated with the steric volume of the substituent. nih.gov This indicates that the size and shape of the molecule, in addition to the electronic nature of the methoxy group, are important determinants of receptor interaction.

Table 2: Receptor Binding Profile of a Methoxyphenyl Analog (5-MeO-DALT)

Receptor Subtype Binding Affinity (Ki, nM) Reference
5-HT1A 10-80 (for a series of 5-substituted DALTs) nih.gov
5-HT1D 50-400 (for a series of 5-substituted DALTs) nih.gov
5-HT2A 250-730 (for a series of 5-substituted DALTs) nih.gov
5-HT2B 10-80 (for a series of 5-substituted DALTs) nih.gov
5-HT6 50-400 (for a series of 5-substituted DALTs) nih.gov
5-HT7 50-400 (for a series of 5-substituted DALTs) nih.gov

Cell-Based Assays for Mechanistic Understanding

Cell-based assays provide a more complex biological system to understand the downstream effects of a compound's interaction with its molecular target. Studies on analogs with a methoxyphenyl scaffold have often focused on their cytotoxic and anti-proliferative effects, particularly in the context of cancer research.

A group of novel trimethoxyphenyl (TMP)-based analogs were synthesized and evaluated for their in-vitro cytotoxicity against the hepatocellular carcinoma HepG2 cell line. nih.gov Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the low micromolar range. nih.gov Further investigation into the most potent compound revealed a selective cytotoxic effect on tumor cells compared to a normal liver cell line. nih.gov

Similarly, a series of 3-O-substituted-3',4',5'-trimethoxyflavonols, which contain a trimethoxyphenyl moiety, were synthesized and tested for their anti-proliferative activity against human prostate cancer cell lines. nih.gov The results indicated that many of these derivatives were significantly more potent than the parent compound, inhibiting cell proliferation and, in some cases, inducing apoptosis (programmed cell death). nih.gov The study also highlighted that the position and nature of the substituent on the flavonol core could modulate the apoptotic response. nih.gov

These studies demonstrate that the methoxyphenyl group, often in a di- or tri-substituted pattern, is a key feature of compounds with significant anti-cancer activity in cell-based models. The mechanisms of action appear to involve the induction of apoptosis and inhibition of cell proliferation.

Table 3: Cytotoxic and Anti-proliferative Activity of Methoxyphenyl Analogs

Compound Class Cell Line Assay Key Findings Reference
Trimethoxyphenyl (TMP)-based analogs HepG2 (hepatocellular carcinoma) Cytotoxicity Potent and selective cytotoxic activity against tumor cells. nih.gov
3-O-Substituted-3',4',5'-trimethoxyflavonols PC-3, LNCaP (prostate cancer) Anti-proliferation, Apoptosis Significantly more potent than the parent compound; induction of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Derivation from Analog Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound by making targeted structural modifications. youtube.comscirp.org For analogs of this compound, SAR can be inferred from studies on related structures.

The general principle of SAR is that the biological activity of a compound is directly related to its chemical structure. youtube.com Even minor changes to a molecule's functional groups or stereochemistry can have a profound impact on its pharmacological properties. scirp.org

In the context of methoxyphenyl analogs, several SAR trends have been observed:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. In the case of MAO inhibitors, the substitution pattern on the aromatic ring was crucial for inhibitory potency. nih.gov For some receptor binding, electronic parameters like the Hammett substituent parameter (σp) were correlated with affinity. nih.gov

Role of the Methoxy Group: The methoxy group itself contributes to the electronic and steric properties of the molecule, influencing its binding to targets. In tryptamine analogs, the 5-methoxy group was associated with high affinity for multiple serotonin receptors. nih.gov

Influence of Side Chains: Modifications to the side chain can significantly alter activity. For example, in a series of 3',4',5'-trimethoxyflavonols, the introduction of different groups at the 3-OH position led to variations in anti-proliferative potency and apoptotic response. nih.gov Similarly, in a study of makaluvamine analogs, modifications to the core structure and the presence of specific nitrogen atoms were found to be crucial for anti-cancer activity. nih.gov

Table 4: Summary of Structure-Activity Relationship (SAR) Principles from Analog Studies

Structural Feature Influence on Biological Activity Example Compound Class Reference
Phenyl Ring Substitution Critical for enzyme inhibition and receptor binding affinity. Urethane-type ethylene diamine derivatives, 5-substituted-N,N-diallyltryptamines nih.govnih.gov
Methoxy Group Confers affinity for specific receptors, influences electronic properties. 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) nih.gov
Side Chain Modification Modulates potency and mechanism of action (e.g., apoptosis). 3-O-Substituted-3',4',5'-trimethoxyflavonols, Makaluvamine analogs nih.govnih.gov

Environmental and Green Chemistry Considerations for 1 3 Methoxyphenyl Pent 4 En 1 Ol

Degradation Pathways in Environmental Matrices

Biotransformation:

The presence of both a hydroxyl group and a double bond in 1-(3-Methoxyphenyl)pent-4-en-1-ol makes it susceptible to enzymatic transformations by microorganisms. The biotransformation of allylic alcohols is a recognized metabolic process. Key enzymatic reactions that could lead to the degradation of this compound include:

Oxidation of the Alcohol: The secondary alcohol group is a likely site for initial enzymatic attack. Enzymes such as alcohol dehydrogenases and oxidases, including cytochrome P450 monooxygenases, can oxidize the alcohol to the corresponding ketone, 1-(3-methoxyphenyl)pent-4-en-1-one. This process has been observed for other allylic alcohols, where oxidation to α,β-unsaturated ketones is a primary metabolic pathway.

Epoxidation of the Alkene: The pentenyl double bond can undergo epoxidation, catalyzed by peroxygenases or other monooxygenases, to form 1-(3-methoxyphenyl)-4,5-epoxypentan-1-ol. This epoxide could then be further hydrolyzed to a diol.

Hydroxylation: Allylic hydroxylation at other positions on the carbon chain is another possibility, although likely a minor pathway compared to the oxidation of the existing alcohol.

Cleavage of the Ether Linkage: The methoxy (B1213986) group on the phenyl ring may be subject to O-demethylation by microbial enzymes, yielding the corresponding phenol, 1-(3-hydroxyphenyl)pent-4-en-1-ol.

Beta-Oxidation: The aliphatic side chain could potentially undergo beta-oxidation after initial transformations, leading to the progressive shortening of the carbon chain.

These biotransformations generally serve to increase the polarity of the molecule, enhancing its water solubility and facilitating further degradation, ultimately leading to mineralization (conversion to CO2, water, and biomass).

Abiotic Degradation:

In the atmosphere, this compound is likely to be degraded by reaction with photochemically produced hydroxyl radicals. The rate of this reaction would be influenced by the presence of the aromatic ring, the double bond, and the alcohol group, all of which are reactive towards hydroxyl radicals. In aqueous environments, hydrolysis is not expected to be a significant degradation pathway for the parent compound under typical environmental pH conditions.

Potential Degradation Products:

Based on the predicted pathways, a number of degradation products could be formed in the environment. The following table summarizes these potential metabolites and the likely transformation process.

Potential Degradation ProductLikely Transformation Pathway
1-(3-Methoxyphenyl)pent-4-en-1-oneOxidation of the secondary alcohol
1-(3-Methoxyphenyl)-4,5-epoxypentan-1-olEpoxidation of the double bond
1-(3-Hydroxyphenyl)pent-4-en-1-olO-demethylation of the methoxy group
3-Methoxybenzoic acidSide-chain oxidation/cleavage

It is important to note that the actual environmental persistence and degradation profile of this compound would need to be confirmed through empirical studies.

Sustainable Synthetic Methods and Waste Reduction

The synthesis of fine chemicals like this compound traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for developing more sustainable synthetic routes.

A plausible and efficient method for the synthesis of this compound is the allylation of 3-methoxybenzaldehyde (B106831) with an appropriate allylating agent. Greener variations of this approach can be considered.

Greener Precursor Synthesis:

Catalytic Allylation:

The core C-C bond forming reaction, the allylation of the aldehyde, can be made more sustainable through the choice of catalyst and reaction conditions.

Biocatalysis: The use of enzymes or whole-cell systems for the allylation reaction is a highly attractive green alternative. Biocatalysis often proceeds with high chemo-, regio-, and enantioselectivity under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. This reduces energy consumption and the need for protecting groups.

Heterogeneous Catalysis: Employing solid-supported catalysts can simplify product purification and enable catalyst recycling, thereby reducing waste. For instance, the allylation of aldehydes has been shown to be effectively catalyzed by recyclable catalysts under solvent-free conditions.

Photoredox Catalysis: Recent advances in photoredox catalysis offer novel pathways for allylation reactions under visible light at room temperature, often with high efficiency and selectivity. This method can reduce the reliance on stoichiometric and often toxic reagents.

Alternative Solvents and Reagents:

The choice of solvent is a critical aspect of green synthesis. Replacing traditional volatile organic compounds (VOCs) with greener alternatives can significantly reduce environmental impact.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is an excellent green solvent for certain catalytic reactions. It is non-toxic, non-flammable, and easily removed from the product. Enzymes have been shown to be stable and active in scCO2.

Aqueous Media: Performing reactions in water, where possible, is highly desirable from an environmental perspective.

Waste Reduction:

A key goal of green chemistry is to minimize waste generation. This can be achieved through:

High Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Catalytic Processes: Using catalysts in small amounts to carry out reactions multiple times, rather than stoichiometric reagents that are consumed in the reaction.

Process Intensification: Utilizing technologies like microreactors to improve reaction efficiency, reduce reaction times, and minimize solvent usage.

The following table provides a comparative overview of a potential conventional synthesis versus a greener, more sustainable approach for this compound.

Synthesis AspectConventional ApproachGreener Approach
Precursor Synthesis Potentially multi-step with hazardous reagentsDirect oxidation in water
Allylation Catalyst Stoichiometric organometallic reagents (e.g., Grignard)Biocatalyst, heterogeneous catalyst, or photoredox catalyst
Solvent Anhydrous volatile organic solvents (e.g., THF, diethyl ether)Water, supercritical CO2, or solvent-free conditions
Reaction Conditions Potentially cryogenic or elevated temperaturesAmbient temperature and pressure
Waste Generation Significant, including metallic salts and organic wasteMinimized through catalyst recycling and high atom economy
Workup/Purification Aqueous workup with organic extraction, column chromatographySimplified, with potential for direct product isolation

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more environmentally benign and economically viable process, aligning with the sustainability goals of the modern chemical industry.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of New Reaction Manifolds for 1-(3-Methoxyphenyl)pent-4-en-1-ol

The unique combination of functional groups in this compound—a secondary alcohol, a terminal double bond, and an aromatic ring—makes it a versatile substrate for a wide array of chemical transformations. Future research should focus on systematically exploring its reactivity to synthesize novel and potentially valuable derivatives.

Key areas of investigation would include:

Oxidation and Reduction Reactions: The secondary alcohol moiety can be oxidized to the corresponding ketone, 1-(3-methoxyphenyl)pent-4-en-1-one, which could serve as a key intermediate for further functionalization. Conversely, the terminal alkene can be selectively reduced to yield 1-(3-methoxyphenyl)pentan-1-ol, allowing for the study of the saturated analogue.

Cycloaddition Reactions: The terminal double bond is a prime candidate for various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions would lead to the formation of complex polycyclic structures with potential applications in medicinal chemistry and materials science.

Hydroformylation and Related Carbonylation Reactions: The introduction of a formyl group via hydroformylation of the terminal alkene would generate a bifunctional molecule with both an alcohol and an aldehyde, opening up possibilities for the synthesis of novel polymers and heterocyclic compounds.

Metathesis Reactions: Both self-metathesis and cross-metathesis reactions involving the terminal alkene could lead to the formation of longer-chain, potentially dimeric structures or the introduction of new functional groups.

A systematic study of these and other reaction pathways will be crucial in unlocking the full synthetic potential of this compound.

Advanced Materials Design Incorporating this compound Moieties

The structural characteristics of this compound make it an intriguing building block for the design of advanced materials with tailored properties.

Future research in this area could focus on:

Polymer Synthesis: The terminal alkene functionality allows for the incorporation of this molecule as a monomer in polymerization reactions. The resulting polymers would possess pendant methoxyphenyl and hydroxyl groups, which could influence properties such as thermal stability, solubility, and adhesive characteristics. The chirality of the monomer unit could also lead to the synthesis of stereoregular polymers with unique optical or mechanical properties.

Liquid Crystals: The rigid aromatic core combined with a flexible aliphatic chain is a common structural motif in liquid crystalline materials. Derivatives of this compound, particularly those with modified side chains or esterified hydroxyl groups, could be investigated for their potential to form liquid crystalline phases.

Functional Surfaces: The hydroxyl group provides a handle for grafting the molecule onto surfaces, such as silica (B1680970) or gold. The resulting modified surfaces could exhibit altered hydrophobicity, biocompatibility, or serve as platforms for further chemical reactions.

The ability to tune the properties of these materials by modifying the core structure of this compound makes this a promising avenue for materials science research.

Mechanistic Elucidation of Biological Activities at a Molecular Level

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active molecules suggests that it may possess interesting pharmacological properties. The presence of the methoxyphenyl group is a common feature in many natural products and synthetic drugs with a wide range of activities.

Future research should therefore include:

Screening for Biological Activity: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic applications. Areas of particular interest could include antimicrobial, anti-inflammatory, and anticancer activities, given the known properties of related compounds.

Structure-Activity Relationship (SAR) Studies: A library of derivatives of this compound should be synthesized to systematically probe the influence of different functional groups on biological activity. This would involve modifying the aromatic ring substitution, the length and saturation of the aliphatic chain, and the stereochemistry of the chiral center.

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding of this compound and its derivatives to the active sites of known drug targets. These computational studies can help to rationalize any observed biological activities and guide the design of more potent and selective analogues.

A thorough investigation into the biological potential of this compound could lead to the discovery of novel therapeutic agents.

Q & A

Basic: What synthetic methodologies are most effective for producing 1-(3-Methoxyphenyl)pent-4-en-1-ol with high purity?

The compound can be synthesized via Grignard reagent addition to 3-methoxybenzaldehyde followed by controlled alkene formation. For example, a modified protocol using 4-bromobutene and Mg in anhydrous THF under inert atmosphere yields the target alcohol . Optimization strategies include:

  • Temperature control : Maintaining −78°C during Grignard formation to prevent side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Rh or Pd) may enhance regioselectivity in alkene formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolation .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Key analytical methods include:

  • 1H/13C NMR : Peaks at δ 5.6–5.8 ppm (alkene protons) and δ 3.8 ppm (methoxy group) confirm regiochemistry. Integration ratios validate substitution patterns .
  • IR spectroscopy : Stretching bands near 3400 cm⁻¹ (–OH) and 1650 cm⁻¹ (C=C) verify functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ with <2 ppm error .

Advanced: What strategies enable enantioselective synthesis of this compound for chiral studies?

Asymmetric induction can be achieved via:

  • Chiral catalysts : Jacobsen’s Mn-salen complexes or Sharpless epoxidation conditions for stereocontrol in allylic alcohol intermediates.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Basic: What stability considerations are critical for storing this compound?

  • Light sensitivity : Store in amber vials at −20°C under nitrogen to prevent alkene isomerization or oxidation.
  • Accelerated stability studies : Monitor degradation via HPLC under varying pH/temperature to establish shelf-life .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Receptor binding assays : Screen for affinity against serotonin or dopamine receptors using radioligand displacement (e.g., 3H-labeled ligands) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative potential .

Advanced: How can reaction kinetics elucidate mechanistic pathways in its derivatization?

  • Stopped-flow spectroscopy : Monitor intermediates in acid-catalyzed cyclization or epoxidation.
  • Isotopic labeling : 18O tracing in hydrolysis reactions to confirm nucleophilic attack mechanisms .

Basic: What factors influence regioselectivity in its electrophilic addition reactions?

  • Substituent effects : The 3-methoxy group directs electrophiles to the para position via resonance stabilization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor carbocation stability in Friedel-Crafts alkylation .

Advanced: How can advanced chromatographic techniques improve isolation of trace impurities?

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water to separate diastereomers.
  • Chiral GC : Cyclodextrin-based columns resolve enantiomers for purity assessment .

Advanced: What pharmacological models are appropriate for dose-response analysis?

  • In vitro neuroactivity : Patch-clamp electrophysiology on neuronal cells to measure ion channel modulation.
  • PK/PD modeling : Establish EC50 values using sigmoidal dose-response curves in receptor overexpression systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.